N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Description
N-(3'-Acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a structurally complex spirocyclic compound featuring a fused indoline-thiadiazole core. The spiro junction at the indoline-3 and thiadiazole-2' positions creates a rigid, three-dimensional geometry, which may influence its physicochemical and biological properties. Key functional groups include the acetyl and acetamide moieties, a p-tolyloxyethyl side chain, and a 7-methyl substituent on the indoline ring.
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-8-10-18(11-9-14)31-13-12-26-20-15(2)6-5-7-19(20)23(21(26)30)27(17(4)29)25-22(32-23)24-16(3)28/h5-11H,12-13H2,1-4H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAKGYWFLZXOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole is a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been found in many important synthetic drug molecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro[indoline-thiadiazole] framework which is known for its diverse biological activities. The presence of functional groups such as the acetyl and p-tolyloxy moieties enhances its solubility and bioactivity.
Research indicates that the compound may exert its effects through several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound has significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers.
- Anticancer Potential : In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction.
Biological Activity Data
Case Studies
- Antioxidant Study : In a study assessing the antioxidant capacity using the DPPH assay, N-(3'-acetyl-7-methyl...) demonstrated a high radical scavenging ability comparable to standard antioxidants. This suggests potential applications in formulations aimed at combating oxidative stress .
- Anti-inflammatory Research : A study involving LPS-stimulated macrophages showed that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6). This indicates its potential as an anti-inflammatory agent in conditions like arthritis .
- Cancer Research : In vitro studies conducted on breast (MCF-7) and cervical (HeLa) cancer cells revealed that the compound inhibited cell growth effectively, with IC50 values indicating moderate potency. Further mechanistic studies suggested involvement of apoptosis pathways .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
